Aspartyl-proline

説明

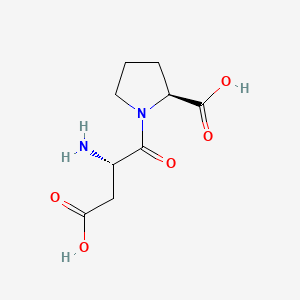

Aspartyl-L-proline, also known as asp-pro, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Aspartyl-L-proline is soluble (in water) and a weakly acidic compound (based on its pKa).

Asp-Pro is a dipeptide.

科学的研究の応用

Immunomodulatory Effects

Aspartyl-proline and its derivatives have been studied for their immunomodulatory properties. For instance, the peptide N-acetyl-seryl-aspartyl-proline (AcSDKP) has demonstrated significant anti-inflammatory effects in various models of chronic obstructive pulmonary disease (COPD). Research indicates that AcSDKP can modulate inflammatory responses by reducing levels of pro-inflammatory cytokines and enhancing antioxidant defenses in lung tissue exposed to cigarette smoke .

Case Study: COPD Model

- Objective : Evaluate the anti-inflammatory effects of AcSDKP in a COPD mouse model.

- Method : Mice were treated with AcSDKP after exposure to cigarette smoke.

- Results : Significant reductions in malondialdehyde (MDA) and superoxide dismutase (SOD) levels were observed, indicating decreased oxidative stress and inflammation .

Therapeutic Applications in Benign Prostatic Hyperplasia

Recent studies have explored the use of this compound derivatives in treating benign prostatic hyperplasia (BPH). The tertapeptide lysil-glutamyl-aspartyl-proline (Lys-Glu-Asp-Pro) was evaluated for its effectiveness compared to traditional treatments like Serenoa repens extract.

Case Study: BPH Treatment

- Objective : Assess the efficacy of Lys-Glu-Asp-Pro in Wistar rats with induced BPH.

- Method : Rats received daily injections of sulpiride to induce BPH, followed by treatment with Lys-Glu-Asp-Pro.

- Results : The peptide significantly reduced prostate mass and volume compared to controls, demonstrating its potential as a therapeutic agent for BPH .

Anti-Inflammatory Properties

The anti-inflammatory properties of this compound are further exemplified by its role in mitigating intestinal inflammation. AcSDKP has been shown to inhibit inflammatory responses in models of experimental colitis.

Case Study: Colitis Model

- Objective : Investigate the protective effects of AcSDKP against intestinal inflammation.

- Method : Mice with induced colitis were treated with AcSDKP.

- Results : Treatment led to reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines, suggesting a protective role against colitis .

Mechanistic Insights

The mechanisms underlying the actions of this compound derivatives involve modulation of signaling pathways associated with inflammation and fibrosis. For example, AcSDKP has been implicated in inhibiting the MEK-ERK signaling pathway, which is crucial for inflammatory responses . Additionally, it has been shown to enhance endogenous anti-fibrotic signaling, making it a candidate for treating fibrotic diseases .

Summary Table of Applications

化学反応の分析

Maillard Reaction Behavior

Asp-Pro participates in Maillard reactions, particularly when paired with reducing sugars like glucose. Key findings from model systems include:

-

Dominant Products : Proline-specific aromatic compounds, such as 2,3-dihydro-1H-pyrrolizines and cyclopent[b]azepin-8(1H)-ones, dominate reaction outputs at temperatures between 100–120°C .

-

Pyrazine Formation : Pyrazines, common Maillard products, are not significantly enhanced in Asp-Pro systems compared to asparagine-proline (Asn-Pro) systems. Quantitative data show pyrazine yields remain low even in deamidated states (e.g., Asn-Asp-Pro and Asp-Pro) .

-

Lysine Synergy : Introducing lysine increases pyrazine formation slightly, but proline-specific compounds still prevail. For example, pyrrolizines and azepines exceed pyrazine concentrations by 5–10× in Lys-Pro systems .

Table 1: Major Reaction Products in Asp-Pro Systems (120°C)

| Compound Class | Example Compounds | Relative Abundance (%) |

|---|---|---|

| Pyrrolizines | 1-Methyl-2,3-dihydro-1H-pyrrolizine | 42–58 |

| Azepines | Cyclopent[b]azepin-8(1H)-one | 25–37 |

| Pyrazines | 2,5-Dimethylpyrazine | 8–12 |

Degradation Pathways

Asp-Pro undergoes spontaneous degradation via succinimide intermediates, influenced by solvent dielectric properties:

-

Aspartyl Isomerization : In low-dielectric environments (e.g., organic solvents), the peptide bond nitrogen anion destabilizes, slowing asparagine deamidation but minimally affecting aspartyl isomerization .

-

Leaving Group Stability : Protonation of Asp-Pro’s side-chain carboxyl group enhances its leaving-group ability, facilitating succinimide formation even in non-aqueous systems .

Table 2: Degradation Kinetics of Asp-Pro vs. Asn-Pro

| Condition (Dielectric Constant) | Asp-Pro Degradation Rate (k, h⁻¹) | Asn-Pro Degradation Rate (k, h⁻¹) |

|---|---|---|

| Aqueous (ε = 80) | 0.15 ± 0.02 | 0.25 ± 0.03 |

| 50% Ethanol (ε = 40) | 0.14 ± 0.01 | 0.12 ± 0.01 |

Structural Influences on Reactivity

-

Proline’s Rigidity : Proline’s cyclic structure restricts conformational flexibility, directing reaction pathways toward intramolecular cyclization (e.g., pyrrolizine formation) .

-

Aspartate’s Carboxyl Group : The β-carboxyl group of aspartic acid stabilizes intermediates via hydrogen bonding, favoring azepine over pyrazine synthesis .

Biological Implications

-

Protein Catabolism : Asp-Pro is an intermediate in protein digestion but is rarely detected in vivo, likely due to rapid proteolysis .

-

Flavor Chemistry : In food systems, Asp-Pro contributes to savory and roasted flavors through Maillard-derived pyrrolizines and azepines .

Future Research Directions

-

Solvent Effects : Further studies on Asp-Pro stability in lipid-rich or membranous environments could clarify its degradation in biological matrices.

-

Catalytic Optimization : Enhancing pyrazine yields in Asp-Pro systems may require alternative catalysts or reaction engineering to bypass proline’s dominant pathways.

特性

CAS番号 |

42155-95-3 |

|---|---|

分子式 |

C9H14N2O5 |

分子量 |

230.22 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H14N2O5/c10-5(4-7(12)13)8(14)11-3-1-2-6(11)9(15)16/h5-6H,1-4,10H2,(H,12,13)(H,15,16)/t5-,6-/m0/s1 |

InChIキー |

UKGGPJNBONZZCM-WDSKDSINSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |

異性体SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |

Key on ui other cas no. |

42155-95-3 |

物理的記述 |

Solid |

配列 |

DP |

同義語 |

Asp-Pro aspartyl-proline aspartylproline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。